molecular formula C11H17NO3 B109921 Diethylamine salicylate CAS No. 4419-92-5

Diethylamine salicylate

Cat. No. B109921
CAS RN: 4419-92-5
M. Wt: 211.26 g/mol
InChI Key: JGMKRAUEFASZKH-UHFFFAOYSA-N
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Description

Diethylamine salicylate is a topical analgesic with the anti-inflammatory properties of salicylates . It is believed to exert a cortisone-like action, stimulating the pituitary-adrenal axis, exerting an analgesic and anti-inflammatory effect . It is used in various medicinal products .


Synthesis Analysis

The synthesis of this compound involves the reaction of salicylic acid with diethylamine . A simple, versatile, and reliable procedure for quantitative determination of free and conjugated forms of salicylic acid in various food products using reversed phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection has been reported .


Molecular Structure Analysis

The molecular formula of this compound is C11H17NO3 . Its average mass is 211.258 Da and its monoisotopic mass is 211.120850 Da .


Chemical Reactions Analysis

Diethylamine, a component of this compound, participates in various chemical reactions, including Mannich reactions . The Aldol-Michael protocol for the synthesis of dimedone-barbituric derivatives using aqueous diethylamine medium has been reported .


Physical And Chemical Properties Analysis

This compound has a water solubility of 0.397 mg/mL . It has a logP value of 1.35 . It has a pKa value (Strongest Acidic) of 2.79 . It has a physiological charge of -1 .

Scientific Research Applications

Antipruritic Potential

Diethylamine salicylate has shown significant antipruritic potential in a study involving hairless rats. It was able to suppress serotonin-induced scratching, suggesting its usefulness in clinical dermatology for treating itch. The effect was related to its slow drug release properties (Thomsen et al., 2002).

Skin Penetration Characteristics

Research has explored the skin penetration characteristics of this compound. It was found to penetrate the skin at a lower rate compared to other salicylic compounds, which could be attributed to its ionic nature and resultant larger surface depots (Simonsen et al., 2002).

Role in Topical Formulations

A study investigated the adsorption and desorption of this compound on latex particles in different vehicles. The solubility of this compound significantly affected the release of the drug from the excipients tested, indicating its potential application in topical formulations (Gallardo et al., 2000).

Organocatalyst in Medicinal Chemistry

Diethylamine has been used as an efficient organocatalyst in the synthesis of medicinal compounds. It offers cost-effective and eco-friendly benefits in medicinal chemistry (Kulkarni et al., 2013).

Efficacy in Osteoarthritis Treatment

A study compared the efficacy of kinesio taping and this compound gel phonophoresis in treating knee osteoarthritis. The this compound gel showed significant relief of knee pain, highlighting its effectiveness in osteoarthritis treatment (Sedhom, 2016).

Quantification in Pharmaceutical Preparations

Various methods have been developed for the quantification of this compound in pharmaceutical preparations. These include HPLC and spectrophotometric methods, ensuring accurate and efficient analysis of this compound in ointments and other pharmaceutical forms (Abounassif et al., 1992; Abdel-Moety, 1990).

Mechanism of Action

Target of Action

Diethylamine salicylate is a derivative of salicylic acid . Salicylic acid, obtained from the bark of the white willow and wintergreen leaves, is known for its bacteriostatic, fungicidal, and keratolytic actions . The primary targets of this compound are believed to be similar to those of salicylic acid, which include various enzymes and biochemical pathways involved in inflammation and pain sensation .

Mode of Action

This compound is a topical analgesic with the anti-inflammatory properties of salicylates . It is believed to exert a cortisone-like action, stimulating the pituitary-adrenal axis . This interaction results in an analgesic (pain-relieving) and anti-inflammatory effect .

Biochemical Pathways

Salicylates, including this compound, are synthesized from chorismate, which is derived from the shikimate pathway . The shikimate pathway starts with erythrose-4-phosphate and phosphoenolpyruvate, and a series of condensation/redox reactions occur, resulting in the formation of chorismate . In plants, salicylic acid biosynthesis originates from two pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway .

Pharmacokinetics

This compound is absorbed through the skin in small amounts as salicylic acid . Its absorption, distribution, metabolism, and excretion (ADME) properties impact its bioavailability. The compound is excreted via urine .

Result of Action

The molecular and cellular effects of this compound’s action include pain relief and reduction of inflammation . By exerting a cortisone-like action and stimulating the pituitary-adrenal axis, it helps alleviate pain and inflammation in the applied area .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the skin can affect the absorption of the compound . .

Safety and Hazards

Diethylamine salicylate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable and toxic in contact with skin . It causes severe skin burns and eye damage and may cause respiratory irritation . It is harmful if swallowed or if inhaled .

Future Directions

Topical delivery of salicylates, including Diethylamine salicylate, is an area of active research . The current review summarises both passive and active strategies, including emerging technologies employed to enhance skin permeation of these two salicylate compounds .

Biochemical Analysis

Biochemical Properties

Diethylamine salicylate is known for its anti-inflammatory properties . It is believed to exert a cortisone-like action, stimulating the pituitary-adrenal axis . This suggests that it may interact with enzymes and proteins involved in these biochemical reactions.

Cellular Effects

This compound is absorbed into the tissues after application to the skin, enters the bloodstream, and is transported throughout the body . This suggests that it may have wide-ranging effects on various types of cells and cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to have anti-inflammatory and analgesic effects, suggesting that it may interact with biomolecules involved in inflammation and pain sensation .

Temporal Effects in Laboratory Settings

It is known that after topical application, small amounts of salicylic acid, a related compound, are detectable in the plasma .

Dosage Effects in Animal Models

There is limited information available on the effects of this compound dosage in animal models. Salicylates, a related group of compounds, have been studied in animals. For example, salicylate toxicity has been observed in dogs and cats at acute ingestions of 100 mg/kg and 50 mg/kg respectively .

Metabolic Pathways

This compound is a derivative of salicylic acid, which is synthesized from chorismate, a product of the shikimate pathway . Salicylic acid and its derivatives are known to interact with various enzymes and cofactors in this and other metabolic pathways .

Transport and Distribution

After application to the skin, this compound is absorbed, penetrates the tissues, enters the bloodstream, and is transported throughout the body . This suggests that it may interact with various transporters or binding proteins, and could have effects on its localization or accumulation within cells and tissues.

Subcellular Localization

Given its ability to penetrate tissues and enter the bloodstream , it is likely that it can reach various subcellular compartments

properties

IUPAC Name

N-ethylethanamine;2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3.C4H11N/c8-6-4-2-1-3-5(6)7(9)10;1-3-5-4-2/h1-4,8H,(H,9,10);5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMKRAUEFASZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.C1=CC=C(C(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963183
Record name 2-Hydroxybenzoic acid--N-ethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4419-92-5
Record name Diethylamine salicylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4419-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxybenzoic acid--N-ethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethylammonium salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.353
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIETHYLAMINE SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V7PT38BJU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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